molecular formula C13H19N B12068047 N-Isobutyl-2,3-dihydro-1H-inden-2-amine

N-Isobutyl-2,3-dihydro-1H-inden-2-amine

Cat. No.: B12068047
M. Wt: 189.30 g/mol
InChI Key: WUFBKUTWDLRSHM-UHFFFAOYSA-N
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Description

N-Isobutyl-2,3-dihydro-1H-inden-2-amine is an organic compound with the molecular formula C13H19N It is a derivative of indane, a bicyclic hydrocarbon, and contains an amine group attached to the indane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyl-2,3-dihydro-1H-inden-2-amine typically involves the reaction of indanone derivatives with isobutylamine. One common method includes the Michael addition reaction, where the indanone derivative undergoes nucleophilic addition with isobutylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or hydrocarbons.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-Isobutyl-2,3-dihydro-1H-inden-2-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-Isobutyl-2,3-dihydro-1H-inden-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-Isobutyl-2,3-dihydro-1H-inden-1-amine: A similar compound with the amine group attached at a different position on the indane ring.

    2-Aminoindane: A simpler derivative of indane with an amine group attached directly to the indane structure.

Uniqueness

N-Isobutyl-2,3-dihydro-1H-inden-2-amine is unique due to its specific structural configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-(2-methylpropyl)-2,3-dihydro-1H-inden-2-amine

InChI

InChI=1S/C13H19N/c1-10(2)9-14-13-7-11-5-3-4-6-12(11)8-13/h3-6,10,13-14H,7-9H2,1-2H3

InChI Key

WUFBKUTWDLRSHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1CC2=CC=CC=C2C1

Origin of Product

United States

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